2-(1-Benzothiophen-2-yl)propanoic acid
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Overview
Description
2-(1-Benzothiophen-2-yl)propanoic acid is an organic compound with the molecular formula C11H10O2S It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom
Mechanism of Action
Target of Action
It is known that benzofuran compounds, which are structurally similar, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that propionic acid, a related compound, acts as an antimicrobial agent for food preservation and flavoring agent . It is also known that benzofuran derivatives have been developed and utilized as anticancer agents .
Biochemical Pathways
It is known that propionic acid typically undergoes metabolism via conversion to propionyl coenzyme a (propionyl-coa), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .
Pharmacokinetics
As a carboxylic acid, propionic acid is known to undergo metabolism via conversion to propionyl-coa .
Result of Action
It is known that benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
It is known that the broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzothiophen-2-yl)propanoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boronic acid derivatives . Another method involves the preparation of benzothien-2-yl boronic acids/borates, which can be used as intermediates in the synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzothiophen-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-(1-Benzothiophen-2-yl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-(1-Benzothiophen-2-yl)propanoic acid can be compared with other similar compounds, such as:
2-(1-Benzothien-3-yl)propanoic acid: This compound has a similar structure but differs in the position of the benzothiophene ring.
2-(1-Benzothien-2-yl)acetic acid: This compound has a similar structure but differs in the length of the carbon chain.
2-(1-Benzothien-2-yl)butanoic acid: This compound has a similar structure but differs in the length of the carbon chain.
Properties
IUPAC Name |
2-(1-benzothiophen-2-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2S/c1-7(11(12)13)10-6-8-4-2-3-5-9(8)14-10/h2-7H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANJWIAFZYZATR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2S1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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